molecular formula C12H9N3O B3283905 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one CAS No. 77506-26-4

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Cat. No. B3283905
CAS RN: 77506-26-4
M. Wt: 211.22 g/mol
InChI Key: LQOZGZQLNDEHLB-UHFFFAOYSA-N
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Description

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one, also known as PP7, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. PP7 is a pyrazolopyrimidine derivative that exhibits a diverse range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

Scientific Research Applications

Anti-inflammatory and Analgesic Properties

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one has been studied for its anti-inflammatory properties. One study synthesized various pyrazolo[1,5-a]pyrimidine derivatives, including 3-phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one, to evaluate their in vivo and in vitro anti-inflammatory effects. The research found that different structural modifications at the 2 position of these compounds influenced their anti-inflammatory activities, possibly due to varying capacities to inhibit leukotrienes and prostaglandins. One derivative, in particular, showed significant pharmacological activity in vivo as well as in vitro with minimal acute toxicity, indicating a promising potential for anti-inflammatory and analgesic applications (Bruni et al., 1993).

Antimicrobial and Anticancer Activities

The compound and its derivatives have been explored for antimicrobial and anticancer activities. Studies have shown that pyrazolo[1,5-a]pyrimidine derivatives exhibit activity against various bacteria and fungi, with some compounds displaying superior antimicrobial activity compared to standard antibiotics. Additionally, these derivatives have been tested for their antitumor activity against specific cancer cell lines, with several compounds revealing significant inhibitory effects, highlighting their potential as antimicrobial and anticancer agents (Elsayed et al., 2017).

Potential in Mycobacterium Tuberculosis Treatment

Pyrazolo[1,5-a]pyrimidines have been identified as potent inhibitors of mycobacterial ATP synthase, crucial for the treatment of Mycobacterium tuberculosis. Specific derivatives containing a 3-(4-fluoro)phenyl group, along with various substituents, have shown potent in vitro growth inhibition of M. tuberculosis. These findings suggest the compound's potential role in developing new treatments for tuberculosis (Sutherland et al., 2022).

Serotonin Receptor Antagonism

Derivatives of 3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one have been synthesized and studied for their activity as serotonin 5-HT6 receptor antagonists. Such compounds have shown significant activity levels, with some being potent at the picomolar level. This suggests their potential use in neurological or psychiatric disorders where modulation of serotonin receptors is beneficial (Ivachtchenko et al., 2013).

properties

IUPAC Name

3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-11-6-7-13-12-10(8-14-15(11)12)9-4-2-1-3-5-9/h1-8,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOZGZQLNDEHLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNN3C2=NC=CC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-4H-pyrazolo[1,5-a]pyrimidin-7-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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